1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, 99+% Redox shuttle ANL-RS2

Übersicht

Beschreibung

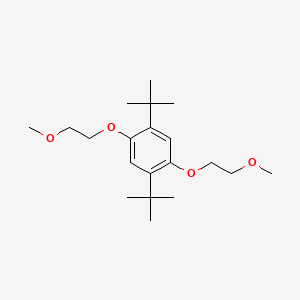

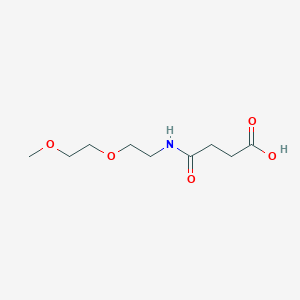

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is a chemical compound with the empirical formula C20H34O4 . It is used as a redox shuttle additive for overcharge protection in lithium-ion batteries (LIBs) . The use of redox shuttles like DBBB increases the safety and stability of LIBs, as they prevent overcharging which could lead to thermal runaway and catastrophic failure .

Molecular Structure Analysis

The molecular weight of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene is 338.5 g/mol . The InChI string representation of its structure isInChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 . Chemical Reactions Analysis

In the context of lithium-ion batteries, 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene acts as a redox shuttle additive. It remains inert during extended standard cycling for 4000 cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene include a molecular weight of 338.5 g/mol , and it is available in powder form . It has a boiling point of 70 °C .Wissenschaftliche Forschungsanwendungen

Overcharge Protection in Lithium-Ion Batteries

One significant application of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene (hereafter referred to by its research name DBBB) is in enhancing the safety and longevity of lithium-ion batteries by acting as a redox shuttle additive. DBBB is instrumental in providing overcharge protection, a critical safety feature for lithium-ion batteries. Research by Leonet et al. (2018) highlighted DBBB's effectiveness in a 1.5 Ah graphite/C-LFP lithium-ion pouch cell, demonstrating the compound's ability to withstand 700 overcharge cycles with 87% capacity retention without any gas evolution or cell swelling. This study marked the first demonstration of DBBB's efficacy in large pouch cell formats for overcharge protection (Leonet et al., 2018).

Comparison with Other Redox Shuttle Additives

A comparative study involving DBBB and other benzene derivatives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), was conducted to assess their suitability as redox shuttle additives. The study focused on their dissolution in carbonate-based electrolytes and their electrochemical stability. It was found that the structural configuration of these compounds, particularly the positions of methoxy groups, plays a crucial role in their effectiveness as redox shuttles. DBBB's performance was analyzed in the context of its stability and compatibility with the electrolyte, showcasing its potential over other derivatives (Zhang, Zhang, & Amine, 2010).

Fundamental Insights into Redox Shuttle Mechanisms

Further research has delved into the underlying mechanisms of redox shuttle action in lithium-ion batteries, with DBBB and similar compounds serving as key subjects of study. Patterson (2013) explored various redox shuttles, including DBBB, to understand their compatibility with different cathode materials and their behavior at the anode surface. The study provided valuable insights into the reduction of oxidized redox shuttles at the anode and highlighted the challenges in finding a universally effective redox shuttle for all types of lithium-ion batteries (Patterson, 2013).

Molecular Engineering for Safety and Performance

Molecular engineering approaches have been applied to develop novel redox shuttle molecules, including DBBB, to address overcharge abuse—one of the critical safety concerns in lithium-ion batteries. Zhang et al. (2012) developed an oligo(ethylene glycol)-functionalized derivative of DBBB, demonstrating its effectiveness in providing long-lasting overcharge protection and compatibility with state-of-the-art lithium-ion cell systems. The study offered a theoretical understanding of the stability properties of this new shuttle, emphasizing the importance of molecular design in enhancing battery safety (Zhang, Zhang, Redfern, Curtiss, & Amine, 2012).

Wirkmechanismus

Target of Action

The primary target of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is lithium-ion batteries (LIBs) . The compound acts as a redox shuttle additive, which is employed to prevent overcharging of these batteries .

Mode of Action

DBBB interacts with its target, the LIBs, by acting as a redox shuttle . This means it undergoes reduction and oxidation reactions to transfer electrons. When the battery is overcharged, DBBB gets oxidized and forms a radical cation, which then diffuses to the negative electrode and gets reduced. This process helps to prevent overcharging of the battery .

Biochemical Pathways

The key biochemical pathway involved in the action of DBBB is the redox reaction . This reaction involves the transfer of electrons from one molecule (DBBB in this case) to another (the battery’s electrode). The redox reaction of DBBB helps maintain the stability of LIBs by preventing overcharging .

Pharmacokinetics

diffusion across the battery’s electrolyte can be considered analogous to distribution in pharmacokinetics. The speed and efficiency of this diffusion process can impact the compound’s effectiveness in preventing overcharge .

Result of Action

The result of DBBB’s action is the increased safety and stability of lithium-ion batteries . By acting as a redox shuttle, DBBB prevents overcharging of the battery, which could otherwise lead to thermal runaway and catastrophic failure .

Action Environment

The action of DBBB can be influenced by various environmental factors. For instance, the temperature of the battery’s environment can affect the redox reactions involving DBBB . Additionally, the concentration of DBBB in the battery’s electrolyte can also impact its effectiveness as a redox shuttle .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-ditert-butyl-2,5-bis(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGAYPHFADZNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OCCOC)C(C)(C)C)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

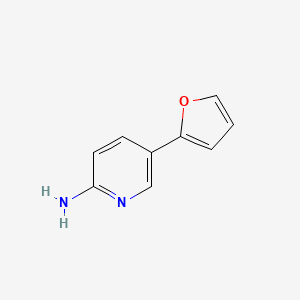

![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)